molecular formula C12H19ClN2O B5805331 4-chloro-2-{[[2-(dimethylamino)ethyl](methyl)amino]methyl}phenol

4-chloro-2-{[[2-(dimethylamino)ethyl](methyl)amino]methyl}phenol

Cat. No. B5805331
M. Wt: 242.74 g/mol
InChI Key: YRZZDSDKMZJWIU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-chloro-2-{[[2-(dimethylamino)ethyl](methyl)amino]methyl}phenol, commonly known as chlorhexidine, is an antiseptic and disinfectant agent that is widely used in various industries, including healthcare, food processing, and pharmaceuticals. Chlorhexidine is a broad-spectrum antimicrobial agent that is effective against both gram-positive and gram-negative bacteria, fungi, and viruses.

Mechanism of Action

Chlorhexidine exerts its antimicrobial activity by disrupting the cell membrane of microorganisms, leading to cell lysis and death. It also binds to the bacterial cell wall, inhibiting cell division and growth. Chlorhexidine has been shown to be effective against both planktonic and biofilm-forming microorganisms.
Biochemical and physiological effects:
Chlorhexidine has been shown to have minimal toxicity and is generally well-tolerated in humans. However, prolonged use of chlorhexidine can lead to the development of resistance in microorganisms. In addition, chlorhexidine can cause staining of teeth and oral mucosa, which can be a cosmetic concern.

Advantages and Limitations for Lab Experiments

Chlorhexidine is a widely used and effective antimicrobial agent that can be used in various lab experiments. It is relatively inexpensive and easy to obtain. However, chlorhexidine can interfere with certain lab assays, such as enzyme-linked immunosorbent assays (ELISAs), due to its antimicrobial properties.

Future Directions

There are several future directions for the use of chlorhexidine in scientific research. One potential area of research is the development of new formulations of chlorhexidine that are more effective against antibiotic-resistant microorganisms. Another area of research is the use of chlorhexidine in combination with other antimicrobial agents to enhance its efficacy. Finally, the use of chlorhexidine in the development of new therapeutic agents for the treatment of various diseases is an exciting area of research.

Synthesis Methods

Chlorhexidine can be synthesized by the reaction of p-chloroaniline with formaldehyde and N,N-dimethylaminoethyl chloride. The resulting product is then reacted with 4-chloro-3-methylphenol to obtain chlorhexidine. The synthesis process is relatively simple and cost-effective, making it a popular choice for large-scale production.

Scientific Research Applications

Chlorhexidine has been extensively studied for its antimicrobial properties and has been used in various scientific research applications. It has been used as an antiseptic agent in wound care, oral hygiene, and surgical procedures. Chlorhexidine has also been used as a disinfectant agent in food processing and water treatment. In addition, chlorhexidine has been studied for its potential therapeutic applications in the treatment of various diseases, including periodontitis, acne, and fungal infections.

properties

IUPAC Name

4-chloro-2-[[2-(dimethylamino)ethyl-methylamino]methyl]phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19ClN2O/c1-14(2)6-7-15(3)9-10-8-11(13)4-5-12(10)16/h4-5,8,16H,6-7,9H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRZZDSDKMZJWIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCN(C)CC1=C(C=CC(=C1)Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cambridge id 5421056

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